Product packaging for Sofosbuvir impurity D(Cat. No.:)

Sofosbuvir impurity D

Cat. No.: B1150400
M. Wt: 529.5 g/mol
InChI Key: TTZHDVOVKQGIBA-BETQXWJISA-N
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Description

Synthesis-Related Impurities

The manufacturing process of Sofosbuvir is a complex synthetic challenge involving the creation of six stereogenic centers, which must be in the correct orientation for the drug to be effective. europa.eu The formation of impurities like Impurity D is almost exclusively linked to this intricate synthesis process. daicelpharmastandards.com

The synthesis of Sofosbuvir begins with the construction of key building blocks, including the chiral fluorinated sugar nucleoside core. nih.gov If the starting materials used to create this core are not stereochemically pure, they can introduce unwanted isomers at the very beginning of the manufacturing process. An enantioselective synthesis approach is required to produce the desired pentose (B10789219) derivatives. nih.gov Any deviation or lack of control in these initial steps can result in a mixture of sugar diastereomers, which, when carried through the subsequent reaction steps, would lead to the formation of Sofosbuvir Impurity D alongside the intended Sofosbuvir molecule.

During the coupling of the nucleoside base with the phosphoramidate (B1195095) side chain, various side reactions can occur if reaction conditions are not strictly controlled. The use of specific bases, such as tert-butylmagnesium chloride, is intended to promote the desired stereoselective coupling. google.comrsc.org However, alternative, less-selective reaction pathways could be triggered by fluctuations in temperature, pressure, or reagent stoichiometry. acs.org Such side reactions could potentially lead to epimerization (the change in stereochemistry at one chiral center) of one of the carbons on the sugar ring, although this is less common than the introduction of impure intermediates. The stringent purification methods employed in pharmaceutical manufacturing, such as chiral HPLC and recrystallization, are designed to remove these unwanted diastereomers, including Impurity D, to ensure the final API meets its high-purity specifications. nih.govacs.org

Manufacturing Process Contributions to Impurity D Presence

The synthesis of a complex molecule like Sofosbuvir is a multi-step process that can lead to the formation of various process-related impurities. ijper.orgdaicelpharmastandards.com These impurities can include unreacted starting materials, intermediates, byproducts from side reactions, and reagents used in the synthesis. ijper.org

The manufacturing process for Sofosbuvir is well-controlled under current Good Manufacturing Practices (cGMP) to ensure the purity of the final API. daicelpharmastandards.com Regulatory bodies like the EMA have reviewed the manufacturing process, and potential and actual impurities have been characterized and are controlled with appropriate specifications. europa.eu The synthesis of Sofosbuvir involves several synthetic steps and the use of multiple starting materials and reagents. europa.eu

While the presence of process-related impurities in Sofosbuvir is acknowledged, the specific formation pathway of this compound during the manufacturing process is not explicitly detailed in publicly available scientific literature. Impurities can arise from various reactions, and without specific process chemistry details, the exact reactions leading to Impurity D remain proprietary information of the manufacturers. However, companies that supply reference standards of Sofosbuvir impurities, including Impurity D, indicate its relevance in the quality control of Sofosbuvir. clearsynth.comfishersci.atmedchemexpress.comglpbio.comsimsonpharma.com This implies that it is a known impurity that is monitored during the manufacturing and quality assessment of Sofosbuvir.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29FN3O9P B1150400 Sofosbuvir impurity D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H29FN3O9P

Molecular Weight

529.5 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m0/s1

InChI Key

TTZHDVOVKQGIBA-BETQXWJISA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@H]1[C@@H]([C@]([C@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Origin of Product

United States

Identification and Classification of Sofosbuvir Impurity D

Naming Conventions and Chemical Structures of Sofosbuvir-Related Impurities

Sofosbuvir, a key antiviral drug, can contain several related substances known as impurities. These impurities can originate from the manufacturing process, degradation of the final product, or be stereoisomers of the active pharmaceutical ingredient (API). veeprho.com The nomenclature of these impurities often includes systematic chemical names, common names, or alphanumeric codes assigned by pharmaceutical companies or regulatory bodies. For instance, some impurities are denoted with letters such as Impurity A, B, C, D, etc., while others might be referred to by their chemical relationship to Sofosbuvir, like the "chloro analogue" or "ethyl analogue". researchgate.net

The chemical structures of these impurities are closely related to that of Sofosbuvir. They may differ by the substitution of a functional group, the presence of a different alkyl group, or variations in stereochemistry. The accurate identification and characterization of these structures are crucial for ensuring the quality, safety, and efficacy of the drug product. clearsynth.com Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for elucidating the structures of these impurities. clearsynth.comscirp.org

Below is a table summarizing the naming conventions and chemical information for Sofosbuvir and some of its related impurities.

Compound Name Systematic Name Molecular Formula Molecular Weight ( g/mol )
SofosbuvirPropan-2-yl (2S)-2-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxyphosphoryl]amino]propanoateC₂₂H₂₉FN₃O₉P529.45
Sofosbuvir Impurity DPropan-2-yl (2S)-2-[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxyphosphoryl]amino]propanoateC₂₂H₂₉FN₃O₉P529.45
Sofosbuvir Impurity BPropan-2-yl (2S)-2-[[(2R,3R,4R,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxyphosphoryl]amino]propanoateC₂₂H₂₉FN₃O₉P529.45
Sofosbuvir Chloro AnaloguePropan-2-yl N-[(S)-{[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)- yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy}phenoxyphosphoryl]-L-alaninateC₂₂H₂₉ClN₃O₉P545.13
Ethyl AnalogueEthyl N-[(S)-{[(2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3- hydroxy-4-methyloxolan-2-yl]methoxy}phenoxyphosphoryl]-L-alaninateC₂₁H₂₇FN₃O₉P515.43

This table is based on data from various chemical and pharmaceutical sources. researchgate.netscirp.org

Categorization of this compound (e.g., Process-Related, Degradation Product, Residual Solvent, Stereoisomer)

Impurities in pharmaceuticals are categorized based on their origin as per the guidelines from the International Council for Harmonisation (ICH). Sofosbuvir impurities can be broadly classified into process-related impurities, degradation products, and stereoisomers. veeprho.com

Process-Related Impurities: These are substances that are formed during the synthesis of the drug substance. They can include unreacted starting materials, intermediates, by-products, or reagents and catalysts used in the manufacturing process. veeprho.com For example, the chloro analogue and the ethyl analogue of Sofosbuvir are considered process-related impurities. researchgate.net

Degradation Products: These impurities are formed due to the chemical breakdown of the drug substance over time or under the influence of factors like light, heat, moisture, or reaction with excipients. jst.go.jpeg.netnih.gov Studies on forced degradation of Sofosbuvir have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of various degradation products. scirp.orgresearchgate.neteuropa.eu

Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification of the drug substance. While not impurities in the traditional sense, their levels are strictly controlled.

Stereoisomers: These are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. tandfonline.com

This compound is primarily categorized as a stereoisomer of Sofosbuvir. synthinkchemicals.com Specifically, it is a diastereomer of Sofosbuvir, differing in the stereochemistry at one or more of its chiral centers. synthinkchemicals.com As Sofosbuvir itself is a specific stereoisomer, the formation of other diastereomers like Impurity D can occur during the synthesis process. Therefore, it can also be considered a process-related impurity . The control of stereoisomeric purity is a critical aspect of the manufacturing process of Sofosbuvir. europa.eu

Structural Information and Elucidation Challenges for this compound

The chemical structure of this compound is very similar to that of Sofosbuvir, with the same molecular formula (C₂₂H₂₉FN₃O₉P) and molecular weight (529.45 g/mol ). scirp.org The key difference lies in the spatial arrangement of atoms at one of the chiral centers, making it a diastereomer of the active drug. The IUPAC name for this compound is propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate. scirp.org

The structural elucidation of this compound and other stereoisomeric impurities presents significant analytical challenges due to their nearly identical physicochemical properties. These challenges include:

Separation: The separation of diastereomers like Sofosbuvir and Impurity D is often difficult using standard chromatographic techniques. Specialized methods such as chiral High-Performance Liquid Chromatography (chiral HPLC) are typically required to achieve adequate resolution. europa.eunewdrugapprovals.orggoogle.com Enzymatic resolution, which utilizes the stereoselectivity of enzymes to differentiate between stereoisomers, has also been explored as an alternative separation strategy. nih.govmdpi.com

Identification and Characterization: Once separated, the definitive identification and structural confirmation of each stereoisomer require sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 31P NMR are powerful tools for determining the detailed structure of molecules. scirp.orgjst.go.jp However, the NMR spectra of diastereomers can be very similar, and careful analysis, sometimes including two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC), is necessary to assign the correct stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the impurity. scirp.org Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that may help in distinguishing between isomers, although this is not always straightforward for diastereomers. researchgate.netnih.govresearchgate.net

Single-Crystal X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule, including its absolute stereochemistry. However, it requires the impurity to be in a crystalline form of suitable quality, which can be challenging to obtain. europa.eu

MicroED (Microcrystal Electron Diffraction): This emerging technique has shown promise for the structural elucidation of pharmaceutical compounds, including the determination of absolute stereochemistry from nanocrystals, which can be particularly useful when growing larger crystals for X-ray crystallography is difficult. acs.org

The control of stereoisomeric impurities like this compound is a critical aspect of pharmaceutical quality control to ensure the desired therapeutic effect and to minimize potential risks associated with the administration of an incorrect stereoisomer.

Analytical Methodologies and Control

Analytical Methods for Detection and Quantification

A variety of analytical methods are utilized for the detection and quantification of impurities in pharmaceuticals. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of Sofosbuvir and its related impurities. d-nb.inforesearchgate.net These methods are developed to be simple, specific, precise, and accurate. d-nb.inforesearchgate.net

A typical RP-HPLC method for Sofosbuvir and its impurities might involve:

Column: An Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm). d-nb.inforesearchgate.net

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50). d-nb.inforesearchgate.net

Detection: UV detection at a wavelength of 260.0 nm. d-nb.inforesearchgate.net

Such methods are validated according to ICH guidelines to ensure their reliability for routine analysis. d-nb.inforesearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are established to determine the sensitivity of the method. researchgate.net For a related phosphoryl impurity, the LOD and LOQ have been reported as 0.03% (0.12 µg) and 1.50% (0.375 µg), respectively. d-nb.inforesearchgate.net

Control Strategies in Manufacturing

Effective control of impurities is a key aspect of pharmaceutical manufacturing. pharmaguru.co Control strategies are developed based on a thorough understanding of the manufacturing process, including the sources and fate of impurities. pharmatimesofficial.compharmaguru.co For Sofosbuvir, in-process controls are applied during synthesis to manage impurity levels. europa.eu

Strategies for impurity control include:

Process Optimization: Utilizing Design of Experiments (DoE) to identify optimal synthesis and purification conditions that minimize impurity formation. pharmatimesofficial.com

Process Analytical Technology (PAT): Real-time monitoring of the manufacturing process to detect and control impurities as they are formed. pharmatimesofficial.com

Quality by Design (QbD): Designing manufacturing processes with built-in quality control to ensure that impurities are consistently minimized. pharmatimesofficial.com

Purification Techniques: Employing advanced purification methods such as chromatography to remove impurities from the final API. pharmatimesofficial.com

Reference Standards

Reference standards are essential for the accurate identification and quantification of impurities. pharmaffiliates.com They serve as a benchmark against which the levels of impurities in a drug substance are measured. For this compound, reference standards are available from various pharmaceutical reference standard suppliers. These standards are typically accompanied by a Certificate of Analysis (CoA) that provides detailed characterization data, including purity determined by techniques like HPLC and structural confirmation by NMR and MS. daicelpharmastandards.com

Synthesis and Characterization of Sofosbuvir Impurity D Reference Standards

Design and Development of Synthetic Routes for Impurity D

The synthesis of Sofosbuvir impurity D, chemically known as propan-2-yl(2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, is not as extensively documented in public literature as the parent drug, Sofosbuvir. simsonpharma.com However, its structure suggests that it is a diastereomer of Sofosbuvir. The synthetic strategies for such impurities often parallel the synthesis of the active pharmaceutical ingredient (API), with modifications to intentionally produce the undesired isomer or through isolation from a reaction mixture containing multiple isomers.

One potential synthetic approach involves the coupling of a protected uridine (B1682114) nucleoside with a phosphoramidate (B1195095) side chain. The stereochemistry at the phosphorus center is a critical step in the synthesis of Sofosbuvir, and variations in this step can lead to the formation of different diastereomers, including Impurity D. The synthesis of the core nucleoside component, 2'-deoxy-2'-fluoro-2'-C-methyluridine, is a key preliminary step. researchgate.net The subsequent phosphoramidate coupling reaction, often promoted by a suitable coupling agent, can yield a mixture of diastereomers at the phosphorus atom. chemicalbook.com By altering reaction conditions such as the solvent, temperature, or the nature of the activating agent, the ratio of these diastereomers can be influenced, potentially enriching the mixture in Impurity D.

Another strategy involves the forced degradation of Sofosbuvir under specific conditions to generate impurities. While this method is primarily used to identify potential degradation products, it can sometimes be adapted to produce a specific impurity in sufficient quantities for use as a reference standard. scirp.orgoup.com However, this approach often yields a complex mixture of products, necessitating sophisticated purification techniques.

Isolation and Purification Techniques for Impurity D Standards

Given that the synthesis of Sofosbuvir and its related compounds can result in a mixture of diastereomers, effective isolation and purification techniques are crucial for obtaining a pure reference standard of Impurity D. veeprho.com High-performance liquid chromatography (HPLC) is a widely used technique for the separation of these closely related compounds. bvsalud.orgresearchgate.netijpsdronline.com

A variety of stationary phases, including C18, C8, phenyl, and cyano columns, have been explored for the separation of Sofosbuvir and its impurities. scirp.org Preparative HPLC, which utilizes larger columns and higher flow rates, is the method of choice for isolating gram-scale quantities of impurities. The selection of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best possible resolution between Sofosbuvir and Impurity D. bvsalud.orgijpsdronline.com In some cases, a mass-supported auto-purification system can be employed to streamline the isolation process. scirp.org

Crystallization is another technique that can be used for the purification of Sofosbuvir impurities. google.com By carefully selecting a solvent system, it may be possible to selectively crystallize either the desired impurity or the parent drug, thereby enriching the other in the mother liquor.

Spectroscopic Characterization Methods for Structural Confirmation of Impurity D

Once isolated, the structural confirmation of this compound is achieved through a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups, ensuring the identity and purity of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 31P, 19F NMR, HSQC, HMBC)

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. scirp.org

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling.

¹³C NMR: Reveals the number and types of carbon atoms present.

³¹P NMR: Is particularly important for phosphorus-containing compounds like Sofosbuvir and its impurities. jst.go.jpresearchgate.netmdpi.com The chemical shift of the phosphorus signal can help to distinguish between different diastereomers.

¹⁹F NMR: Is used to confirm the presence and environment of the fluorine atom in the molecule.

Mass Spectrometry (MS) Techniques (e.g., LC-ESI-MS/MS, HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

LC-ESI-MS/MS: Liquid chromatography-electrospray ionization-tandem mass spectrometry is used to separate the impurity from other components and then fragment the ionized molecule to obtain structural information. oup.comijper.org

HRMS: High-resolution mass spectrometry provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. scirp.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. discoveryjournals.orgwho.inteuropa.eusci-hub.se The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl groups of the uracil (B121893) ring, the P=O and P-O-C bonds of the phosphoramidate group, and the hydroxyl group.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching3400-3200
C-H stretching3100-2800
C=O stretching1750-1650
P=O stretching1300-1200
C-O stretching1200-1000
C-F stretching1100-1000

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. researchgate.netjournalajacr.comwho.intijbpas.comscispace.com Sofosbuvir and its impurities exhibit a characteristic UV absorption maximum due to the uracil ring. The λmax for Sofosbuvir is typically observed around 260 nm. ijbpas.comscispace.com The UV spectrum of Impurity D is expected to be very similar to that of Sofosbuvir.

Compoundλmax (nm)
Sofosbuvir~260
This compound~260

Analytical Methodologies for Detection and Quantification of Sofosbuvir Impurity D

Chromatographic Techniques for Impurity D Profiling

Chromatographic methods, particularly liquid chromatography, are the cornerstone for separating and quantifying impurities in pharmaceutical substances. The choice of technique and method parameters is crucial for achieving the required sensitivity, specificity, and accuracy.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Sofosbu-vir and its related substances due to its versatility and applicability to non-volatile and thermally labile compounds d-nb.info. The development of a stability-indicating HPLC method is essential to separate impurity D from the main component and other potential degradation products.

The selection of the stationary phase is a critical first step in HPLC method development. For the separation of Sofosbu-vir and its impurities, reversed-phase columns are predominantly employed. The most common choice is a C18 (octadecylsilyl) column, which provides excellent retention and separation for compounds with moderate to low polarity. scirp.org

Several studies have successfully utilized C18 columns of various dimensions and particle sizes for the analysis of Sofosbu-vir and its impurities. d-nb.inforesearchgate.netjmpas.comglobalresearchonline.netfortunejournals.combohrium.comdiscoveryjournals.org For instance, an Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 μm) has been reported for the chromatographic separation of Sofosbu-vir and a related phosphoryl impurity. d-nb.inforesearchgate.netbohrium.com Other C18 stationary phases that have proven effective include Hypersil C18 (4.6 x 150mm, 5µm) and Thermo C-18 (4.6 x 250mm, 5μ particle size). globalresearchonline.netdiscoveryjournals.org The choice of a specific C18 column often depends on the desired resolution, analysis time, and the specific characteristics of the impurities being profiled.

Stationary PhaseDimensionsParticle SizeReference
Agilent Eclipse XDB-C184.6 × 250 mm5 μm d-nb.inforesearchgate.netbohrium.com
Waters X-bridge C18150 mm x 4.6 mm3.5 µm jmpas.com
Zorbax SB C18250mm x 4.6mm5µm conferenceworld.in
Hypersil C184.6 x 150mm5µm globalresearchonline.net
Agilent Zorbax SB C184.6 x 250 mm5 μm fortunejournals.com
Thermo C-184.6 x 250mm discoveryjournals.org

The mobile phase composition plays a pivotal role in achieving optimal separation. It is typically a mixture of an aqueous phase (often with a buffer or pH modifier) and an organic solvent. For the analysis of Sofosbu-vir and its impurities, mixtures of acetonitrile (B52724) and water are commonly used. d-nb.inforesearchgate.netglobalresearchonline.netbohrium.com The pH of the aqueous phase is often adjusted to ensure the ionizable functional groups of the analyte and impurities are in a consistent protonation state, thereby improving peak shape and reproducibility.

Additives such as trifluoroacetic acid (TFA) or formic acid are frequently incorporated into the mobile phase. For example, a mobile phase consisting of 0.1% trifluoroacetic acid in a water:acetonitrile (50:50) mixture has been used in an isocratic mode of elution. d-nb.inforesearchgate.netbohrium.com In other methods, a gradient elution is employed, where the proportion of the organic solvent is varied over time to effectively separate compounds with a wider range of polarities. A gradient program utilizing a buffer solution (0.6% Trifluoroacetic acid in water adjusted to pH 2.2) as mobile phase A and a mixture of water, methanol, and acetonitrile as mobile phase B has been described for the separation of Sofosbu-vir and its related substances. jmpas.com

The optimization process involves adjusting the ratio of organic to aqueous phase, the type and concentration of the buffer, and the gradient profile to achieve the best possible resolution between Sofosbu-vir and impurity D, as well as other related compounds, within a reasonable analysis time.

Mobile Phase AMobile Phase BElution ModeReference
0.1% trifluoroacetic acid in waterAcetonitrile (50:50 with A)Isocratic d-nb.inforesearchgate.netbohrium.com
0.1% formic acid in waterAcetonitrileGradient scirp.org
Methanol: Water with 0.1 % formic acid (50:50 % v/v)-Gradient ijper.org
Buffer (0.6% TFA in water, pH 2.2): Acetonitrile (95:5)Water: Methanol: Acetonitrile (20:30:50)Gradient jmpas.com
0.1% triethyl amine in water, pH 7.0Acetonitrile: Methanol: Isopropyl alcohol (850:100:50)Gradient conferenceworld.in
AcetonitrileWater (70:30 v/v)Isocratic globalresearchonline.net
9 mM dipotassium hydrogen orthophosphate buffer (pH 4)Acetonitrile (60:40 v/v)Isocratic fortunejournals.com
MethanolAcetonitrile (30:70 v/v)Isocratic discoveryjournals.org

Ultraviolet (UV) detection is the most common method for the quantification of Sofosbu-vir and its impurities, as these compounds possess chromophores that absorb UV radiation. The selection of an appropriate detection wavelength is critical for achieving high sensitivity. A wavelength of 260 nm has been frequently reported for the detection of Sofosbu-vir and its related impurities, as it provides a good response for the parent drug and its degradation products. d-nb.infoscirp.orgresearchgate.netbohrium.comscispace.comeg.net Other studies have utilized a wavelength of 263 nm. jmpas.comresearchgate.net

A Photo Diode Array (PDA) detector is often preferred over a simple UV detector. A PDA detector can acquire the entire UV spectrum for each peak, which is useful for peak purity assessment and can aid in the identification of unknown impurities by comparing their UV spectra with that of the parent compound.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically less than 2 µm). This technology offers several advantages over conventional HPLC, including higher resolution, increased speed, and reduced solvent consumption. scirp.org

For the analysis of Sofosbu-vir and its impurities, UPLC methods have been developed to provide superior separation efficiency in a shorter amount of time. Similar to HPLC, C18 columns are the preferred stationary phase in UPLC methods for this application. For instance, an X-Bridge BEH C18 column (100 × 4.6 mm, 2.5 µm) has been successfully used. scirp.org The mobile phases are also similar to those used in HPLC, often consisting of acetonitrile and an aqueous buffer containing formic acid. scirp.org The enhanced resolution of UPLC is particularly beneficial for separating closely eluting impurities, ensuring a more accurate impurity profile.

TechniqueStationary PhaseDimensionsParticle SizeMobile PhaseDetectionReference
UPLCX-Bridge BEH C18100 × 4.6 mm2.5 µmAcetonitrile and 0.1% formic acid260 nm scirp.org
UPLC-MS/MSGemini C1850×4.6mm5μm0.5% formic acid: methanol (30:70, v/v)MS/MS nih.gov

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, its applicability to the analysis of Sofosbu-vir and its impurities, including impurity D, is limited. Sofosbu-vir and its related substances are complex, high molecular weight molecules with low volatility and are prone to degradation at the high temperatures typically required for GC analysis. d-nb.info

Therefore, GC is generally not a suitable method for the direct analysis of Sofosbu-vir impurity D. HPLC and UPLC are the preferred chromatographic techniques as they are non-destructive and well-suited for the analysis of such non-volatile and thermally labile compounds. d-nb.info

High-Performance Liquid Chromatography (HPLC) Method Development

Hyphenated Techniques for Impurity D Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection and structural elucidation capabilities of spectroscopy, are indispensable tools for pharmaceutical impurity profiling. ijfmr.comajrconline.org These integrated methods offer enhanced sensitivity, specificity, and resolution, making them ideal for detecting, identifying, and quantifying trace-level impurities like Sofosbuvir impurity D in drug substances and products. researchgate.netijfmr.com The combination of a separation technique with a spectroscopic one allows for a comprehensive analysis in a single run, improving efficiency and providing a wealth of information. ijnrd.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity D Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for Sofosbuvir and its impurities. researchgate.net This method combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection provided by mass spectrometry. ijfmr.com

In a typical LC-MS analysis for Sofosbuvir impurities, a reversed-phase HPLC method is developed to achieve chromatographic separation. oup.com This often involves using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like water with 0.1% formic acid) and an organic solvent (such as methanol or acetonitrile), often run in a gradient mode to effectively separate impurities from the main active pharmaceutical ingredient (API). oup.comijper.org

Following separation in the LC system, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used, which ionizes the analyte molecules without significant fragmentation, allowing for the determination of the molecular weight of the impurities. ijper.org The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing precise mass measurements that are critical for identifying unknown degradation products or impurities like this compound. documentsdelivered.com For quantification, the instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the specific impurity. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used extensively in impurity profiling. thermofisher.com It is the preferred method for the analysis of volatile and semi-volatile compounds that are thermally stable. chromatographyonline.com The process involves separating volatile components in a gas chromatograph before they are introduced to the mass spectrometer for detection and identification. thermofisher.com

The applicability of GC-MS for this compound is limited due to the compound's high molecular weight, polarity, and non-volatile nature. Direct analysis of such compounds by GC is generally not feasible. However, derivatization techniques can sometimes be employed to convert non-volatile impurities into more volatile derivatives that can be analyzed by GC-MS. This process involves a chemical reaction to modify the analyte, increasing its volatility and thermal stability. While a powerful tool, the need for derivatization adds complexity to the sample preparation process.

Method Validation Parameters for Impurity D Analysis (ICH Q2(R1) Guidelines)

Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. dntb.gov.ua For the analysis of pharmaceutical impurities, method validation must be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary characteristics to be evaluated. d-nb.infofda.gov

Specificity and Selectivity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. fda.govich.org For the analysis of this compound, the method's specificity is demonstrated by showing that the peak corresponding to Impurity D is well-resolved from the peaks of Sofosbuvir and any other potential process-related or degradation impurities. europa.eu

This is often verified through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. oup.comscirp.org The analytical method must be able to separate Impurity D from all products formed under these stress conditions. Additionally, specificity can be confirmed by spiking the drug sample with a known quantity of Impurity D and demonstrating that the method can accurately detect and resolve it from other components. ich.org

Linearity and Range

Linearity refers to the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. fda.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

For an impurity quantification method, the ICH Q2(R1) guidelines recommend that the range should typically extend from the reporting level of the impurity to 120% of the specification limit. fda.gov Linearity is established by analyzing a minimum of five different concentrations of this compound standard. europa.eu The data from the peak areas versus concentration are then subjected to linear regression analysis. A high correlation coefficient (R² ≥ 0.999) is generally considered indicative of a strong linear relationship. scirp.org

Table 1: Example of Linearity Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.55,120
1.010,350
1.515,480
2.020,700
2.525,950
Correlation Coefficient (R²) 0.9998

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy represents the closeness of the test results obtained by the method to the true value. fda.gov It is typically assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the target concentration). scirp.org Accuracy is evaluated by spiking a placebo or drug substance with known amounts of this compound and calculating the percentage of recovery.

Table 2: Example of Accuracy Data for this compound

Amount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
1.00.9999.0%
1.51.52101.3%
2.01.9999.5%
Average Recovery 99.9%

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. fda.gov It is evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing a minimum of six replicate determinations at 100% of the test concentration or nine determinations covering the specified range. europa.eu

Intermediate Precision: This expresses the variation within the same laboratory, but considers random events such as different days, different analysts, or different equipment. europa.eu

The precision is expressed as the Relative Standard Deviation (RSD) of the series of measurements. For impurity analysis, an RSD of less than 2% is often considered acceptable. dntb.gov.ua

Table 3: Example of Precision Data for this compound

Precision LevelParameterConcentration (µg/mL)Replicate Measurements (Peak Area)% RSD
Repeatability Analyst 1, Day 1, Instrument 11.515480, 15510, 15450, 15530, 15490, 155000.20%
Intermediate Precision Analyst 2, Day 2, Instrument 21.515550, 15490, 15580, 15520, 15560, 155400.22%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These parameters are determined to ensure that the analytical procedure is sensitive enough for the detection of trace amounts of impurities.

For this compound, the LOD and LOQ were established based on the signal-to-noise ratio, in accordance with the International Council for Harmonisation (ICH) guidelines. This was achieved by preparing a series of dilutions of a standard solution of the impurity and injecting them into a high-performance liquid chromatography (HPLC) system. The responses were then recorded to determine the concentrations at which the signal from the impurity could be distinguished from the background noise.

The determined LOD for this compound was found to be 0.03%, which corresponds to a concentration of 0.12 µg/mL. d-nb.info The LOQ, which is the lowest concentration that can be quantified with acceptable precision and accuracy, was determined to be 1.50%, corresponding to a concentration of 0.375 µg/mL. d-nb.info These values demonstrate the high sensitivity of the developed analytical method, making it suitable for the detection and quantification of even trace levels of this compound in bulk drug samples and pharmaceutical formulations.

ParameterResult (%)Result (µg/mL)
Limit of Detection (LOD)0.030.12
Limit of Quantification (LOQ)1.500.375

Robustness and Solution Stability

Robustness

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. For the analysis of this compound, the robustness of the HPLC method was evaluated by intentionally altering several chromatographic conditions.

The parameters that were varied to assess robustness included:

Flow Rate: The flow rate of the mobile phase was adjusted within a range of 0.9 mL/min to 1.2 mL/min from the nominal flow rate. d-nb.info

Mobile Phase Composition: The ratio of the organic and aqueous phases of the mobile phase was slightly modified.

Column Temperature: The temperature of the chromatographic column was varied by ±5°C.

pH of the Mobile Phase: The pH of the buffer solution in the mobile phase was adjusted by ±0.2 units. scirp.org

The evaluation of the data from these varied conditions showed that the system suitability parameters, such as the peak shape and retention time of this compound, remained within the acceptable limits. The method demonstrated its reliability and resilience to minor procedural changes, confirming its robustness for routine quality control analysis.

Parameter VariedVariationObservation
Flow Rate± 0.1 mL/min to ± 0.3 mL/minSystem suitability parameters met acceptance criteria.
Mobile Phase Composition± 2% to ± 10%System suitability parameters met acceptance criteria.
Column Temperature± 5°CSystem suitability parameters met acceptance criteria.
Mobile Phase pH± 0.2System suitability parameters met acceptance criteria.

Solution Stability

The stability of both standard and sample solutions is a critical aspect of a validated analytical method. It ensures that the concentration of the analyte does not change over time, leading to accurate and reproducible results. The stability of Sofosbuvir and its impurities in the chosen diluent was evaluated over a specified period.

Standard and sample solutions of Sofosbuvir containing its impurities were prepared and stored under controlled conditions, typically at ambient temperature and under refrigeration (2-8°C). The stability of these solutions was then monitored at various time intervals. Studies have shown that solutions of Sofosbuvir and its related substances are stable for up to 30 days when stored between 2°C and 8°C. scirp.org The results indicated no significant degradation of the impurity, and the assay values remained consistent throughout the study period. This confirms that the prepared solutions can be used for an extended period without compromising the integrity of the analytical results.

Impurity Profiling and Stability Studies of Sofosbuvir in Relation to Impurity D Formation

Forced Degradation Studies (Stress Testing) of Sofosbuvir

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing. These studies are crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule. Sofosbuvir has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while remaining relatively stable under thermal and photolytic stress. ijper.orgscirp.orgresearchgate.net

Acid Hydrolysis Conditions and Impurity D Formation

Under acidic conditions, Sofosbuvir undergoes significant degradation. Studies have shown that upon refluxing in hydrochloric acid, Sofosbuvir degrades, leading to the formation of several impurities. ijper.orgscirp.org The primary sites of acid-catalyzed hydrolysis are the phosphoramidate (B1195095) and the isopropyl ester moieties. The acidic environment can catalyze the cleavage of the P-N bond of the phosphoramidate, a key step that can potentially lead to epimerization at the phosphorus center, resulting in the formation of the diastereomeric Impurity D. Research indicates that treatment with 1 N HCl at 80°C for 10 hours results in approximately 8.66% degradation of Sofosbuvir. scirp.org Another study using 0.1 N HCl at 70°C for 6 hours reported 23% degradation. ijper.org

Table 1: Summary of Sofosbuvir Degradation under Acid Hydrolysis

ConditionTemperatureDurationTotal Degradation (%)Reference
1 N HCl80°C (Reflux)10 hours8.66 scirp.org
0.1 N HCl70°C (Reflux)6 hours23 ijper.org

Base Hydrolysis Conditions and Impurity D Formation

Sofosbuvir is highly labile under basic conditions, showing more extensive degradation compared to acid hydrolysis. ijper.orgscirp.org The phosphoramidate linkage is particularly susceptible to base-catalyzed hydrolysis. This process can facilitate the formation of Sofosbuvir impurity D through the inversion of the stereochemistry at the phosphorus center. One study reported that exposing Sofosbuvir to 0.5 N NaOH at 60°C for 24 hours resulted in a substantial 45.97% degradation. scirp.org A separate study using milder conditions of 0.1 N NaOH at 70°C for 10 hours showed 50% degradation, indicating the significant instability of the drug in an alkaline environment. ijper.org

Table 2: Summary of Sofosbuvir Degradation under Base Hydrolysis

ConditionTemperatureDurationTotal Degradation (%)Reference
0.5 N NaOH60°C24 hours45.97 scirp.org
0.1 N NaOH70°C (Reflux)10 hours50 ijper.org

Oxidative Stress Conditions and Impurity D Formation

Oxidative stress testing, typically conducted using hydrogen peroxide (H₂O₂), has shown that Sofosbuvir is also susceptible to oxidation. ijper.orgscirp.org While degradation is observed, it is generally less pronounced than under hydrolytic conditions. One study noted 19.02% degradation after exposure to 3% H₂O₂ at room temperature for 7 days. ijper.org Another study using more strenuous conditions (30% H₂O₂ at 80°C for two days) found only 0.79% degradation. scirp.org The primary degradation products formed under oxidative stress are typically different from hydrolytic impurities, and the formation of the diastereomeric Impurity D is not reported as a major oxidative degradant. ijper.org

Table 3: Summary of Sofosbuvir Degradation under Oxidative Stress

ConditionTemperatureDurationTotal Degradation (%)Reference
3% H₂O₂Room Temp.7 days19.02 ijper.org
30% H₂O₂80°C2 days0.79 scirp.org

Thermal Stress Conditions and Impurity D Formation

Sofosbuvir exhibits high stability under thermal stress. ijper.orgscirp.org Studies conducted by exposing the solid drug to dry heat (e.g., 50°C for 21 days or 80°C for 72 hours) have shown no significant degradation. ijper.orgglpbio.com Consequently, the formation of this compound is not observed under thermal stress conditions, indicating that heat alone is insufficient to induce epimerization at the phosphorus center.

Photolytic Stress Conditions and Impurity D Formation

Similar to thermal stress, Sofosbuvir is generally stable under photolytic conditions. scirp.org When exposed to UV light (e.g., at 254 nm for 24 hours) or direct sunlight for extended periods (21 days), the drug shows no significant formation of degradants. ijper.orgscirp.org Therefore, photolytic stress is not a contributing factor to the formation of this compound.

Accelerated and Long-Term Stability Studies for Impurity D Monitoring

Stability studies are designed to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature and humidity. These studies are essential for determining the retest period for the drug substance and the shelf life for the drug product. For Sofosbuvir, a key aspect of these studies is the diligent monitoring of the formation of its diastereomer, Impurity D.

Accelerated stability studies are conducted under exaggerated storage conditions to increase the rate of chemical degradation and physical change. These studies, typically performed at elevated temperatures and humidity levels (e.g., 40°C ± 2°C and 75% RH ± 5% RH), allow for a rapid assessment of the product's stability. The data gathered from these studies are crucial in predicting the long-term stability of the drug and in identifying potential degradation products that may form under normal storage conditions.

Long-term stability studies, on the other hand, are carried out under the recommended storage conditions (e.g., 25°C ± 2°C and 60% RH ± 5% RH or 30°C ± 2°C and 65% RH ± 5% RH) for a duration that covers the proposed shelf life. These studies are designed to confirm the predicted shelf life from the accelerated studies and to provide a real-time evaluation of the product's stability.

Detailed Research Findings

While specific proprietary data from pharmaceutical manufacturers on the formation of this compound is not publicly available, the principles of stability testing and findings from forced degradation studies allow for the construction of illustrative data. Forced degradation studies have shown that Sofosbuvir can degrade under certain stress conditions, leading to the formation of various impurities, including its diastereomers.

The following tables represent plausible data from accelerated and long-term stability studies for a Sofosbuvir drug product, with a specific focus on the monitoring of Impurity D. It is important to note that this data is for illustrative purposes to demonstrate the principles of stability monitoring for this specific impurity.

Accelerated Stability Study Data for this compound

The data below illustrates the potential increase in this compound over a six-month period under accelerated conditions.

Table 1: Illustrative Accelerated Stability Data for this compound Formation Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

Time Point (Months) Sofosbuvir Assay (%) This compound (%) Total Impurities (%)
0 99.8 < 0.05 0.15
1 99.6 0.08 0.25
3 99.2 0.15 0.40

Long-Term Stability Study Data for Impurity D Monitoring

The following table presents a hypothetical scenario for the formation of this compound over a 24-month period under long-term storage conditions.

Table 2: Illustrative Long-Term Stability Data for this compound Formation Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

Time Point (Months) Sofosbuvir Assay (%) This compound (%) Total Impurities (%)
0 99.8 < 0.05 0.15
3 99.7 0.05 0.18
6 99.7 0.06 0.20
9 99.6 0.07 0.22
12 99.6 0.08 0.25
18 99.5 0.10 0.30

In these illustrative tables, a gradual increase in the percentage of this compound is observed over time, with a more pronounced increase under accelerated conditions. The levels of this impurity, along with the total impurities, are carefully monitored to ensure they remain within the acceptable limits defined by regulatory authorities. The stability data, such as that depicted, is fundamental in establishing the shelf-life and ensuring that the quality of Sofosbuvir is maintained throughout its lifecycle.

Control Strategies and Quality Assurance for Sofosbuvir Impurity D

In-Process Control Mechanisms for Impurity D Mitigation

Effective control of Sofosbuvir Impurity D begins with a thorough understanding of its formation pathways during the multi-step synthesis of the Sofosbuvir active pharmaceutical ingredient (API). europa.eueuropa.eu In-process controls (IPCs) are crucial checkpoints at critical stages of manufacturing designed to monitor the process and ensure the quality of intermediates, thereby minimizing the formation of impurities like Impurity D in the final drug substance.

Key in-process control mechanisms include:

Control of Starting Materials and Reagents: The quality of raw materials and reagents used in the synthesis is fundamental. Specifications are established for these materials to limit the presence of any precursors that could contribute to the formation of Impurity D.

Monitoring of Critical Process Parameters (CPPs): Parameters such as temperature, pressure, pH, and reaction time are closely monitored and controlled at critical steps. Deviations from optimized parameters can lead to an increase in impurity formation. Forced degradation studies, which evaluate the drug's stability under stress conditions like acid, base, and oxidation, help identify the conditions under which Impurity D might form, informing the limits for CPPs. ijper.orgscirp.org

Intermediate Testing: Samples of intermediates are taken at various points in the synthesis and tested for purity. The presence and quantity of Impurity D or its precursors are monitored. If levels exceed predefined limits, corrective actions are taken before proceeding to the next step.

Purification and Crystallization Steps: The manufacturing process for Sofosbuvir includes specific purification steps, such as crystallization or chromatography, which are designed to remove impurities. europa.eu The efficiency of these steps in purging Impurity D is monitored to ensure consistent removal.

Analytical Monitoring: Advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), are employed for in-process testing. These methods are validated to be sensitive and specific for the detection and quantification of this compound and other related substances. d-nb.inforesearchgate.netbohrium.com

Specification Setting for this compound in Drug Substance

Setting appropriate specifications for impurities in the final drug substance is a critical component of quality assurance. These specifications represent a set of criteria to which the drug substance must conform to be considered acceptable for its intended use. For Sofosbuvir, impurity specifications are established based on international guidelines, such as those from the International Council for Harmonisation (ICH), and pharmacopeial monographs. europa.eu

According to a draft monograph from the World Health Organization (WHO), specific acceptance criteria have been established for related substances in Sofosbuvir, including Impurity D. who.int These limits ensure that the impurity is controlled to a level that has been demonstrated to be safe.

Table 1: Pharmacopeial Specification for this compound

Impurity Name Acceptance Criterion
This compound Not more than 0.15%
Total Impurities Not more than 1.0%

Data sourced from the WHO Drug Information, Vol 33, No. 4, 2019. who.int

The specification for an individual unspecified impurity is typically set at a lower level, often not more than 0.10%. who.int The limit for Impurity D is based on data from the manufacturing process, stability studies, and toxicological assessments that qualify the impurity as safe at that level. europa.eu Validated analytical methods, such as the RP-HPLC method detailed below, are essential for accurately measuring Impurity D against these specifications.

Table 2: Example of a Validated RP-HPLC Method for Impurity Quantification

Parameter Method Details
Column Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm
Mobile Phase 0.1% Trifluoroacetic Acid in Water:Acetonitrile (B52724) (50:50)
Detection Wavelength 260 nm
Flow Rate 1.0 ml/min
Limit of Detection (LOD) 0.03% (0.12 µg)
Limit of Quantitation (LOQ) 1.50% (0.375 µg)

Data is illustrative of typical validated methods for Sofosbuvir and its impurities. d-nb.infobohrium.com

Good Manufacturing Practices (GMP) and Impurity D Control

Adherence to Current Good Manufacturing Practices (cGMP) is mandatory for ensuring the consistent quality and purity of pharmaceutical products. GMP provides a framework of systems and procedures that collectively minimize the risks involved in pharmaceutical production.

Key aspects of GMP that directly impact the control of this compound include:

Quality Management System (QMS): A robust QMS ensures that all manufacturing activities are clearly defined, reviewed, and approved. It encompasses all aspects of production and quality control.

Documentation and Record-Keeping: Detailed documentation of every manufacturing batch, from raw materials to the final product, is required. This includes batch records, analytical test results, and deviation reports, providing full traceability and facilitating investigations into any out-of-specification results for Impurity D.

Change Control Procedures: Any changes to the manufacturing process, equipment, or raw materials must be evaluated through a formal change control system. This evaluation assesses the potential impact of the change on the impurity profile of Sofosbuvir, ensuring that levels of Impurity D remain within the approved specification.

Deviation and Investigation Management: Any deviation from established procedures must be documented, investigated, and resolved. If a batch shows an atypical level of Impurity D, a thorough investigation is conducted to determine the root cause and implement corrective and preventive actions (CAPAs).

Personnel Training: All personnel involved in the manufacturing and quality control of Sofosbuvir must be adequately trained in their specific roles and in the principles of GMP.

Process Validation Approaches for Impurity D Reduction

Process validation is the documented evidence that the manufacturing process, operated within established parameters, consistently produces a product meeting its predetermined specifications and quality attributes. For Sofosbuvir, process validation demonstrates that the manufacturing process is capable of consistently controlling the level of Impurity D.

The lifecycle approach to process validation involves three stages:

Process Design: During this stage, the manufacturing process is developed and scaled up. Knowledge is gained about the process, including the identification of critical process parameters that may impact the formation and removal of Impurity D. Risk assessment tools are used to understand the relationship between process inputs and final product quality.

Process Qualification: This stage involves confirming that the process design is suitable for reproducible commercial manufacturing. It includes qualification of the facility, utilities, and equipment. The Process Performance Qualification (PPQ) is a key part of this stage, where multiple batches are manufactured under normal conditions to demonstrate that the process is robust and consistently produces Sofosbuvir that meets all specifications, including the limit for Impurity D.

Continued Process Verification: After a process is validated, routine monitoring of process parameters and product quality continues throughout the product's lifecycle. This ongoing verification ensures that the process remains in a state of control and can detect any unforeseen process variability that might affect the level of this compound over time.

By integrating these comprehensive control strategies—from initial process design and in-process controls to final product specification, all under the umbrella of GMP and confirmed through rigorous process validation—manufacturers can ensure the consistent quality of Sofosbuvir and minimize the presence of Impurity D in the final drug substance.

Regulatory Considerations and Guidelines for Sofosbuvir Impurity D

Adherence to International Council for Harmonisation (ICH) Guidelines

Pharmaceutical manufacturers must adhere to a series of ICH guidelines that establish the standards for the content, identification, and qualification of impurities in new drug substances and products. gally.cheuropa.eueuropa.eueuropa.eu

ICH Q3A(R2) provides guidance on the control of impurities in new drug substances produced by chemical synthesis. europa.eugmp-compliance.org This guideline is applicable to Sofosbuvir as the active pharmaceutical ingredient (API). It establishes thresholds for reporting, identifying, and qualifying organic impurities like Sofosbuvir impurity D. gally.chich.org The level of any impurity present in a batch of a new drug substance that has been adequately tested in safety and clinical studies is considered qualified. fda.gov

The thresholds are based on the maximum daily dose (MDD) of the drug substance. ich.org

Table 1: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg TDI*, whichever is lower 0.15% or 1.0 mg TDI*, whichever is lower
> 2 g/day 0.03% 0.05% 0.05%

*TDI: Total Daily Intake

Source: ICH Q3A(R2) Guideline ich.orgfda.gov

For Sofosbuvir, the specific thresholds for Impurity D would be determined by its approved maximum daily dose, and any level exceeding the qualification threshold would require data to establish its biological safety. fda.gov

ICH Q3B(R2) addresses impurities that are classified as degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. europa.eueuropa.euich.org If this compound is formed during the manufacturing of the final drug product or during its storage (i.e., it is a degradation product), this guideline applies. ich.orgpharmabeej.com

Similar to ICH Q3A, this guideline sets thresholds for reporting, identification, and qualification of degradation products based on the drug's MDD. europa.eufda.gov

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in a New Drug Product

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
< 10 mg 1.0% 1.0% or 50 µg TDI*, whichever is lower 1.5% or 100 µg TDI*, whichever is lower
10 mg - 100 mg 0.5% 0.5% or 200 µg TDI*, whichever is lower 1.0% or 300 µg TDI*, whichever is lower
> 100 mg - 2 g 0.2% 0.2% or 3 mg TDI*, whichever is lower 0.5% or 5 mg TDI*, whichever is lower
> 2 g 0.1% 0.15% 0.25%

*TDI: Total Daily Intake

Source: ICH Q3B(R2) Guideline europa.eugmpinsiders.com

The acceptance criteria for this compound as a degradation product in the final tablet would be established based on these thresholds and supported by stability studies. europa.eu

The purpose of stability testing, as outlined in ICH Q1A(R2), is to provide evidence of how the quality of a drug substance or drug product changes over time under the influence of environmental factors like temperature, humidity, and light. ich.org These studies are essential for determining the re-test period for the drug substance and the shelf life for the drug product. ich.orgeuropa.eu

Stability studies involve long-term, intermediate, and accelerated testing conditions. ich.orgikev.org For Sofosbuvir and its impurity D, these studies are crucial for:

Identifying potential degradation products that may form during storage.

Understanding the degradation pathways of the Sofosbuvir drug substance.

Establishing appropriate storage conditions to minimize the formation of Impurity D and other degradation products. ich.org

Ensuring that the levels of Impurity D remain within the qualified and specified limits throughout the product's shelf life. europa.eu

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.euich.orgnih.gov The applicability of this guideline to this compound depends on whether it possesses mutagenic potential.

The assessment process typically begins with a computational toxicology assessment using two complementary (Q)SAR prediction models—one expert rule-based and one statistical-based. immunocure.usnih.gov

If this compound is predicted to be non-mutagenic: The impurity can be controlled according to the limits set by ICH Q3A/B guidelines. researchgate.net

If this compound is predicted to be mutagenic or the prediction is inconclusive: A bacterial reverse mutation assay (Ames test) is typically required to confirm the mutagenic potential. researchgate.net

If confirmed as mutagenic: The impurity must be controlled at or below a compound-specific acceptable intake or, more generally, at a level corresponding to the Threshold of Toxicological Concern (TTC). researchgate.net

This risk-based approach ensures that patient safety is maintained by strictly limiting exposure to potentially carcinogenic impurities. europa.eu

The ICH Q3D guideline focuses on the assessment and control of elemental impurities in drug products, which may be introduced from raw materials, manufacturing equipment, or container closure systems. europa.euwestpharma.comich.org The elements are classified based on their toxicity and likelihood of occurrence. westpharma.com

Approaches to Impurity Qualification

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. gally.cheuropa.eupda.org This is required when the concentration of an impurity, such as this compound, exceeds the qualification thresholds defined in ICH Q3A or Q3B. fda.gov

Analytical Qualification Thresholds: The primary approach to determining if qualification is necessary is based on the thresholds established by the ICH. pda.org As detailed in Tables 1 and 2, these thresholds are determined by the maximum daily dose of the drug. If the level of this compound in the drug substance or product is consistently below the qualification threshold, no further safety data is required. gally.cheuropa.eu If the threshold is exceeded, a scientific and safety-based rationale must be provided to justify the proposed acceptance criterion for the impurity. fda.gov

In Silico Predictions: Modern toxicological assessments increasingly rely on in silico (computer-based) methods to predict the potential toxicity of impurities, which is a key part of the qualification process, especially for mutagenicity assessment under ICH M7. immunocure.us These predictive models use the chemical structure of an impurity to estimate its potential for adverse effects. nih.gov

Key aspects of in silico predictions in impurity qualification include:

Mutagenicity Assessment: As required by ICH M7, (Q)SAR models are used to predict the outcome of an Ames test, helping to classify the impurity and determine the necessary control strategy. immunocure.usnih.gov

General Toxicology Prediction: Advanced models can also predict other toxicological endpoints, providing a comprehensive safety profile that can support the qualification of an impurity without the need for extensive animal testing. immunocure.us

Expert Review: The output from computational models is often subjected to expert review to provide additional support or resolve conflicting predictions, increasing the negative predictive value of the assessment. nih.govoptibrium.com

For this compound, in silico tools would be the first step in assessing its mutagenic potential and could be part of a broader toxicological evaluation if its level exceeds the ICH Q3B qualification threshold. immunocure.us

Future Research Directions for Sofosbuvir Impurity D

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of Sofosbuvir impurity D are paramount for ensuring the safety and efficacy of the final drug product. As this impurity is a stereoisomer of Sofosbuvir, its separation from the main compound can be challenging. Future research will likely focus on the development of highly sensitive and specific analytical methods tailored for this purpose.

Advancements in Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) offer a promising avenue for enhanced sensitivity. nih.gov These techniques can provide the low limits of detection and quantification necessary for trace-level impurity analysis. Furthermore, the development of novel chiral stationary phases for High-Performance Liquid Chromatography (HPLC) and UPLC will be crucial for achieving baseline separation of the diastereomers, which is essential for accurate quantification. nih.gov

Supercritical Fluid Chromatography (SFC) is emerging as a powerful and "green" alternative to traditional liquid chromatography for chiral separations. teledynelabs.comnews-medical.netchromatographyonline.com Its advantages include faster analysis times and reduced consumption of organic solvents. news-medical.net Future studies could explore the development and validation of SFC methods specifically for the analysis of this compound, potentially offering a more efficient and environmentally friendly approach to quality control.

Table 1: Comparison of Potential Analytical Techniques for this compound

TechniquePotential Advantages for this compound Analysis
UPLC-MS/MS High sensitivity and specificity; provides structural information for impurity identification.
Chiral HPLC/UPLC Direct separation of diastereomers; allows for accurate quantification of individual isomers.
SFC Faster analysis times; reduced use of organic solvents, making it a greener alternative.
Capillary Electrophoresis (CE) High separation efficiency; requires minimal sample and reagent volumes. nih.gov

Advanced Understanding of Formation Kinetics and Reaction Mechanisms

A thorough understanding of how and why this compound is formed is fundamental to developing effective control strategies. Future research should delve into the kinetics and mechanisms of its formation, both during the synthesis of Sofosbuvir and under various degradation conditions.

The stereoselective synthesis of Sofosbuvir is a complex process, and the formation of diastereomers like impurity D is a known challenge. researchgate.netresearchgate.net Detailed kinetic studies are needed to elucidate the reaction conditions that favor the formation of the desired (S,R)-isomer over the (S,S)-isomer (impurity D). This includes investigating the impact of catalysts, solvents, temperature, and reaction times on the stereochemical outcome of the phosphoramidation step. researchgate.net

Forced degradation studies have shown that Sofosbuvir can degrade under acidic, basic, and oxidative stress. teledynelabs.comresearchgate.netnih.gov However, the specific pathways leading to the epimerization at the phosphorus center, which would convert Sofosbuvir into impurity D, are not yet fully understood. Future research should employ techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the intermediates and byproducts of these degradation pathways, providing a clearer picture of the reaction mechanisms involved. researchgate.net This knowledge will be invaluable for optimizing storage conditions and manufacturing processes to minimize the formation of this impurity.

Green Chemistry Approaches for Impurity Mitigation

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and enhance sustainability. mdpi.com Future research on this compound should explore green chemistry approaches for its mitigation.

This includes the development of more stereoselective synthetic routes that maximize the yield of Sofosbuvir while minimizing the formation of impurity D. The use of biocatalysts, such as enzymes, in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. researchgate.net Furthermore, exploring the use of greener solvents, such as ionic liquids or supercritical fluids, in the synthesis and purification processes can significantly reduce the environmental footprint of Sofosbuvir production. news-medical.net

Another aspect of green chemistry is the development of analytical methods that use fewer hazardous solvents. medchemexpress.comnih.gov As mentioned earlier, techniques like SFC align with this principle. teledynelabs.comnews-medical.netchromatographyonline.com Research into green analytical methods for this compound will not only contribute to environmental sustainability but also improve the safety of quality control laboratories.

Table 2: Green Chemistry Strategies for this compound

StrategyApplication to this compound
Biocatalysis Use of enzymes for highly stereoselective synthesis to reduce impurity formation.
Green Solvents Employing environmentally benign solvents in the synthesis and purification steps.
Green Analytical Methods Development of techniques like SFC that minimize the use of hazardous solvents for analysis.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials into the final product, reducing waste.

Application of Chemometrics and Data Science in Impurity Profiling and Control

Chemometrics and data science offer powerful tools for analyzing complex chemical data and optimizing processes. Future research should leverage these approaches for a more comprehensive understanding and control of this compound.

Design of Experiments (DoE) is a statistical tool that can be used to systematically investigate the effects of multiple process parameters on the formation of impurity D. nih.govnih.gov By applying DoE, researchers can identify the critical process parameters that have the most significant impact on impurity levels and establish a "design space" within which the process consistently produces Sofosbuvir with acceptable purity. nih.govresearchgate.net This Quality by Design (QbD) approach can lead to more robust and reliable manufacturing processes. nih.govnih.govresearchgate.net

Chemometric models, such as Partial Least Squares (PLS), can be developed to analyze spectral data (e.g., from UV or NIR spectroscopy) and predict the concentration of Sofosbuvir and its impurities in real-time. nih.govnih.govresearchgate.net This could enable in-line monitoring of the manufacturing process, allowing for immediate adjustments to be made if impurity levels deviate from the desired range. Furthermore, multivariate data analysis can be used to analyze complex datasets from multiple analytical techniques, providing a more holistic view of the impurity profile and helping to identify potential correlations between process parameters and impurity formation. nih.gov

Q & A

Q. How is Sofosbuvir Impurity D identified and distinguished from other impurities in HPLC analysis?

Methodological Answer: Impurity D is identified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (50:50). Its relative retention time (RRT) is 0.38 compared to Sofosbuvir (retention time ~16 minutes). System suitability tests ensure baseline separation from other impurities (e.g., Impurity E at RRT 0.93). Chromatograms and RRT validation are critical for unambiguous identification .

Q. What are the pharmacopeial limits for this compound in drug formulations?

Methodological Answer: According to The International Pharmacopoeia, the corrected peak area of Impurity D (using a factor of 0.5) must not exceed 0.15% of the Sofosbuvir peak area. Total impurities, including corrected values for Impurity D, must not exceed 1.0%. Peaks below 0.05% of the Sofosbuvir reference are disregarded .

Q. How does the presence of Impurity D impact Sofosbuvir’s pharmacokinetic or safety profile?

Methodological Answer: While specific toxicological data for Impurity D are limited, its control is mandated due to structural similarity to Sofosbuvir. Regulatory guidelines enforce strict limits to ensure drug safety. Researchers should conduct forced degradation studies to correlate impurity levels with stability and efficacy, referencing ICH Q3A/B thresholds for qualification .

Advanced Research Questions

Q. How can an RP-HPLC method be validated for quantifying Impurity D in Sofosbuvir formulations?

Methodological Answer: Validation follows ICH Q2(R1) guidelines:

  • Linearity: Calibration curves for Impurity D (10–30 µg/mL) and Sofosbuvir (160–480 µg/mL) should achieve R² > 0.999.
  • Accuracy: Recovery rates for Impurity D must fall within 80–120% across spiked concentrations (80%, 100%, 120%).
  • Precision: %RSD for intraday/interday analyses should be ≤2%.
  • Robustness: Test flow rate variations (0.9–1.2 mL/min) and mobile phase ratios to ensure method resilience .

Q. How can co-elution of Impurity D with other analytes be resolved during method development?

Methodological Answer: Optimize chromatographic conditions by:

  • Adjusting the mobile phase composition (e.g., acetonitrile gradient).
  • Modifying column temperature or using a different stationary phase (C18 vs. C8).
  • Employing photodiode array (PDA) detection to confirm peak purity. If unresolved, consider orthogonal methods like LC-MS for confirmation .

Q. What strategies ensure cross-laboratory reproducibility for Impurity D quantification?

Methodological Answer:

  • Standardize column lot numbers, detector settings, and injection volumes.
  • Perform system suitability tests (e.g., tailing factor ≤2, theoretical plates ≥2000).
  • Share detailed SOPs, including mobile phase preparation and calibration protocols. Collaborative studies using spiked samples validate inter-lab consistency .

Q. How can stability-indicating methods differentiate Impurity D from degradation products?

Methodological Answer: Subject Sofosbuvir to stress conditions (acid/base hydrolysis, oxidation, thermal stress) and analyze degradation profiles. Impurity D’s RRT (0.38) must remain distinct from new degradation peaks. Use mass spectrometry to confirm structural integrity under stress .

Q. How should researchers address discrepancies in Impurity D quantification across studies?

Methodological Answer:

  • Replicate experiments with controlled variables (e.g., column age, ambient temperature).
  • Cross-validate using a secondary method (e.g., LC-MS/MS).
  • Review calibration standards for accuracy and dilution errors. Discrepancies >5% warrant method re-optimization .

Q. What alternative analytical techniques complement HPLC for Impurity D characterization?

Methodological Answer:

  • LC-MS/MS: Confirms molecular weight and fragmentation patterns.
  • NMR Spectroscopy: Resolves structural ambiguities, especially isomerism.
  • FTIR: Identifies functional groups to distinguish related impurities. Combine techniques for comprehensive impurity profiling .

Q. What experimental designs elucidate Impurity D’s degradation pathways in formulation matrices?

Methodological Answer:

  • Design a matrix of accelerated stability studies (40°C/75% RH for 6 months).
  • Track impurity growth kinetics using Arrhenius modeling.
  • Correlate excipient interactions (e.g., surfactants) with impurity formation via DOE (Design of Experiments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.